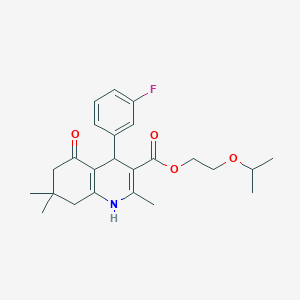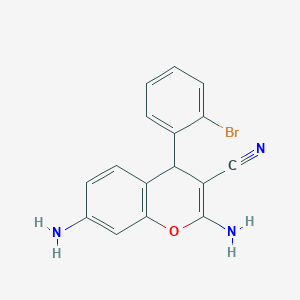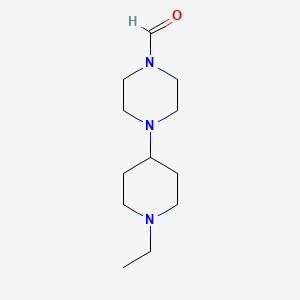![molecular formula C19H19ClN2O2 B5236763 1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione](/img/structure/B5236763.png)
1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione, also known as CPP-109, is a chemical compound that has been widely studied for its potential therapeutic effects in treating addiction and other neurological disorders.
作用機序
1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione acts as a selective inhibitor of the enzyme known as dopamine transporter (DAT), which is responsible for the reuptake of dopamine in the brain. By inhibiting DAT, this compound increases the levels of dopamine in the brain, which reduces the rewarding effects of cocaine and alcohol and may help to reduce cravings for these substances. The mechanism of action of this compound has been extensively studied and is well understood.
Biochemical and Physiological Effects
This compound has been shown to increase dopamine levels in the brain, which can lead to a decrease in the rewarding effects of cocaine and alcohol. It has also been shown to have anxiolytic and antidepressant effects, potentially through its effects on the dopamine system. This compound has been well tolerated in human studies, with no significant adverse effects reported.
実験室実験の利点と制限
1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione has several advantages for use in lab experiments. It is a highly selective inhibitor of DAT, which makes it a useful tool for studying the dopamine system. It is also well tolerated in humans, which makes it a potential candidate for clinical trials. However, this compound has some limitations, including its potential for abuse and its lack of selectivity for other neurotransmitter transporters.
将来の方向性
There are several potential future directions for research on 1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione. One area of interest is in developing new compounds that are more selective for DAT and have fewer off-target effects. Another area of interest is in studying the potential use of this compound in treating other neurological disorders, such as depression and anxiety. Additionally, there is ongoing research on the use of this compound in combination with other drugs for the treatment of addiction. Overall, this compound has shown promise as a potential therapeutic agent for addiction and other neurological disorders, and further research is needed to fully understand its potential.
合成法
1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzaldehyde with 3-phenylpropanal to form an intermediate, which is then reacted with 2,5-pyrrolidinedione to yield this compound. The synthesis method has been extensively studied and optimized to yield high purity and yield of this compound.
科学的研究の応用
1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione has been studied for its potential therapeutic effects in treating addiction, specifically cocaine and alcohol addiction. It has been shown to inhibit the enzyme responsible for breaking down cocaine and alcohol in the body, leading to increased levels of these substances in the brain and reducing the rewarding effects of these drugs. This compound has also been studied for its potential use in treating other neurological disorders such as depression, anxiety, and schizophrenia.
特性
IUPAC Name |
1-(4-chlorophenyl)-3-(3-phenylpropylamino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c20-15-8-10-16(11-9-15)22-18(23)13-17(19(22)24)21-12-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-11,17,21H,4,7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIXPIVUEWXAQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[({2-[(2,4-dichlorobenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B5236685.png)
![1-(2-chloro-4,5-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5236699.png)

![N-(2,4-dimethylphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5236703.png)
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5236711.png)
![1-[4-(3-methoxyphenoxy)butyl]-4-methylpiperidine](/img/structure/B5236719.png)
![3-hydroxy-1-methyl-4-(1-piperidinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5236727.png)
![N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine](/img/structure/B5236736.png)
![N-(5-{[(3,5-dimethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide](/img/structure/B5236743.png)

![N-[5-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B5236750.png)
![{1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinyl}methanol](/img/structure/B5236757.png)

![N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B5236777.png)